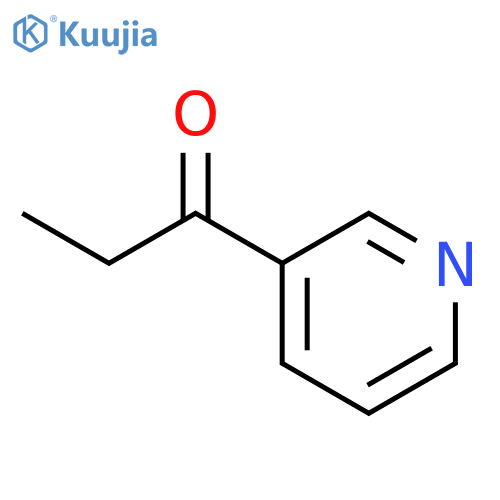Cas no 1570-48-5 (3-Propionylpyridine)

3-Propionylpyridine structure
商品名:3-Propionylpyridine
3-Propionylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Propionylpyridine
- 1-Pyridin-3-yl-propan-1-one
- 3-PYRIDYL ETHYL KETONE
- ETHYL 3-PYRIDYL KETONE
- 1-(3-pyridyl)propan-1-one
- 1-(3-pyridinyl)-1-Propanone
- 1-pyridin-3-ylpropan-1-one
- 3-propanoylpyridine
- ethyl pyridin-3-yl ketone
- pyridin-3-yl-1-propanone
- 1-(pyridin-3-yl)propan-1-one
- 3-Propionyl pyridine
- 1-PROPANONE, 1-(3-PYRIDINYL)-
- VDNKJMUNLKAGAM-UHFFFAOYSA-N
- 1-Propanone, 1-(3-pyridyl)-
- ethyl-3-pyridyl ketone
- 1-(3-pyridyl)-1-prop
- 1-(3-pyridyl)-1-propanone
- AMY20737
- A810061
- EN300-118565
- F16681
- NS00025105
- EINECS 216-380-8
- AB90701
- AKOS000278625
- MS-20030
- DTXSID90166184
- J-513077
- SCHEMBL905439
- MFCD00023589
- P2090
- SY049922
- A809798
- 1570-48-5
- CS-W013351
- Q63395377
- 3-propionylpyridine, AldrichCPR
- 1-(3-Pyridinyl)-1-propanone #
- AC-15148
- FT-0616365
- BBL100507
- DB-043337
- STL554301
-
- MDL: MFCD00023589
- インチ: 1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
- InChIKey: VDNKJMUNLKAGAM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])N=C([H])C([H])=C1[H])C([H])([H])C([H])([H])[H]
- BRN: 111365
計算された属性
- せいみつぶんしりょう: 135.06800
- どういたいしつりょう: 135.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 無色または灰色の液体。
- 密度みつど: 1,114 g/cm3
- ふってん: 77°C/0.1mmHg(lit.)
- フラッシュポイント: 109-112°C/10mm
- 屈折率: 1.5240
- PSA: 29.96000
- LogP: 1.67430
- ようかいせい: 未確定
3-Propionylpyridine セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
3-Propionylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Propionylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1199456-5g |
3-PROPIONYLPYRIDINE |
1570-48-5 | 97% | 5g |
$310 | 2024-06-05 | |
| Enamine | EN300-118565-2.5g |
1-(pyridin-3-yl)propan-1-one |
1570-48-5 | 95% | 2.5g |
$99.0 | 2023-06-08 | |
| Enamine | EN300-118565-10.0g |
1-(pyridin-3-yl)propan-1-one |
1570-48-5 | 95% | 10g |
$289.0 | 2023-06-08 | |
| Enamine | EN300-118565-0.1g |
1-(pyridin-3-yl)propan-1-one |
1570-48-5 | 95% | 0.1g |
$19.0 | 2023-06-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P28710-5g |
1-(Pyridin-3-yl)propan-1-one |
1570-48-5 | 5g |
¥886.0 | 2021-09-08 | ||
| TRC | P827815-100mg |
3-Propionylpyridine |
1570-48-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
| Matrix Scientific | 067075-1g |
3-Propionylpyridine |
1570-48-5 | 1g |
$39.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D747929-5g |
1-(Pyridin-3-yl)propan-1-one |
1570-48-5 | 98% | 5g |
$140 | 2024-06-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2090-5G |
3-Propionylpyridine |
1570-48-5 | >98.0%(GC) | 5g |
¥750.00 | 2024-04-17 | |
| Enamine | EN300-118565-0.25g |
1-(pyridin-3-yl)propan-1-one |
1570-48-5 | 95% | 0.25g |
$25.0 | 2023-06-08 |
1570-48-5 (3-Propionylpyridine) 関連製品
- 350-03-8(1-(pyridin-3-yl)ethan-1-one)
- 35779-35-2(Di(pyridin-3-yl)methanone)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1570-48-5)3-Propionylpyridine

清らかである:99%
はかる:25g
価格 ($):331.0